Enhanced Lewis Acidity: pKa Reduction of 2,4,6-Trifluorophenylboronic Acid Relative to Mono- and Non-Fluorinated Analogs
The introduction of three fluorine atoms at the 2, 4, and 6 positions significantly increases the Lewis acidity of the boronic acid moiety compared to less fluorinated analogs. The pKa of 2,4,6-trifluorophenylboronic acid is reported as 7.72 (calculated) [1] or 8.26 ± 0.58 (predicted) . This value is markedly lower than that of 4-fluorophenylboronic acid (pKa = 8.77) [2] and the unsubstituted phenylboronic acid (pKa ≈ 8.8) [3], confirming that the cumulative electron-withdrawing effect of three fluorine atoms enhances the electrophilicity of the boron center, which directly influences transmetalation rates in Suzuki-Miyaura couplings.
| Evidence Dimension | Acidity (pKa value) |
|---|---|
| Target Compound Data | pKa = 7.72 (calculated); 8.26 ± 0.58 (predicted) |
| Comparator Or Baseline | 4-Fluorophenylboronic acid (pKa = 8.77); Phenylboronic acid (pKa ≈ 8.8) |
| Quantified Difference | ΔpKa ≈ 1.05–1.08 (more acidic than 4-fluoro analog); ΔpKa ≈ 1.08–1.1 (more acidic than parent) |
| Conditions | Spectrophotometric and potentiometric titration methods; computed pKa values |
Why This Matters
The enhanced Lewis acidity of 2,4,6-trifluorophenylboronic acid correlates with faster transmetalation kinetics in Suzuki-Miyaura couplings, making it the preferred reagent for challenging, electron-deficient coupling partners where less acidic analogs may exhibit sluggish reactivity or require harsher conditions.
- [1] ChemBase. (n.d.). 2,4,6-Trifluorophenylboronic acid (ChemBase ID: 32592). Acid pKa: 7.7191854. View Source
- [2] Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3415. View Source
- [3] Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. View Source
